REACTION_SMILES
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[C:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[O:13][CH2:14][CH2:15][I:16].[CH2:17]([N:18]([CH:19]([CH3:20])[CH3:21])[CH:22]([CH3:23])[CH3:24])[CH3:25].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[OH2:26].[SH:1][CH2:2][CH2:3][OH:4]>>[S:1]([CH2:2][CH2:3][OH:4])[CH2:15][CH2:14][O:13][C:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCCI)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCS
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Name
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Type
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product
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Smiles
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O=C(OCCSCCO)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |